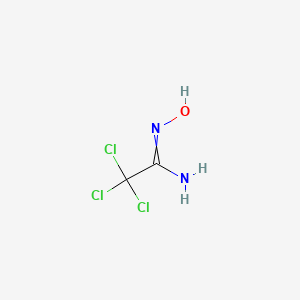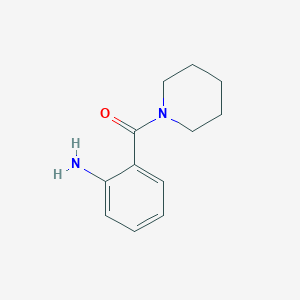
3-(4-Metilfenil)isoxazol-5-amina
Descripción general
Descripción
3-(4-Methylphenyl)isoxazol-5-amine, also known as 4-Methyl-5-phenylisoxazole, is a heterocyclic compound with a molecular formula of C9H9NO. It has a molecular weight of 149.17 g/mol and is a colorless solid at room temperature. 4-Methyl-5-phenylisoxazole is a versatile building block in organic synthesis, and has a wide range of applications in the pharmaceutical, agrochemical, and polymer industries.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Isoxazol, que es parte del compuesto “3-(4-Metilfenil)isoxazol-5-amina”, es una parte heterocíclica de cinco miembros que se encuentra comúnmente en muchos fármacos disponibles comercialmente . Se utiliza como una parte crucial en la investigación de descubrimiento de fármacos .
Actividad anticancerígena
Los andamios de isoxazol funcionalizados muestran diferentes actividades biológicas, como la anticancerígena . Esto sugiere que “this compound” podría usarse potencialmente en el desarrollo de nuevos fármacos anticancerígenos.
Actividad antioxidante
Los andamios de isoxazol también exhiben actividad antioxidante . Esto significa que “this compound” podría usarse en el desarrollo de fármacos o suplementos con propiedades antioxidantes.
Actividad antibacteriana y antimicrobiana
Se ha encontrado que los andamios de isoxazol tienen actividad antibacteriana y antimicrobiana . Esto sugiere que “this compound” podría usarse en el desarrollo de nuevos fármacos antibacterianos y antimicrobianos.
Actividad antiviral
Se ha encontrado que los andamios de isoxazol tienen actividad antiviral . Esto sugiere que “this compound” podría usarse en el desarrollo de nuevos fármacos antivirales.
Actividad antidepresiva
Se ha encontrado que los andamios de isoxazol tienen actividad antidepresiva . Esto sugiere que “this compound” podría usarse en el desarrollo de nuevos fármacos antidepresivos.
Actividad inmunosupresora
Se ha encontrado que los andamios de isoxazol tienen actividad inmunosupresora . Esto sugiere que “this compound” podría usarse en el desarrollo de nuevos fármacos inmunosupresores.
Rutas sintéticas
En el campo de la química sintética, el isoxazol se sintetiza utilizando diversas técnicas novedosas . “this compound” podría usarse potencialmente en el desarrollo de nuevas rutas sintéticas para isoxazoles.
Safety and Hazards
Direcciones Futuras
The field of isoxazole derivatives, including “3-(4-Methylphenyl)isoxazol-5-amine”, continues to be a vibrant area of research. There is a growing interest in developing new eco-friendly synthetic strategies for isoxazole synthesis . Furthermore, the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is being explored .
Mecanismo De Acción
Target of Action
Isoxazole derivatives, the family to which this compound belongs, have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .
Mode of Action
The substitution of various groups on the isoxazole ring has been found to impart different activities
Biochemical Pathways
Isoxazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Isoxazole derivatives have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
3-(4-Methylphenyl)isoxazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, 3-(4-Methylphenyl)isoxazol-5-amine can bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 3-(4-Methylphenyl)isoxazol-5-amine on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-(4-Methylphenyl)isoxazol-5-amine can inhibit cell proliferation by downregulating the expression of oncogenes and upregulating tumor suppressor genes. It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 3-(4-Methylphenyl)isoxazol-5-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For instance, 3-(4-Methylphenyl)isoxazol-5-amine has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-(4-Methylphenyl)isoxazol-5-amine can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-Methylphenyl)isoxazol-5-amine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to 3-(4-Methylphenyl)isoxazol-5-amine has been associated with changes in cellular morphology and function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 3-(4-Methylphenyl)isoxazol-5-amine vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which toxicity occurs .
Metabolic Pathways
3-(4-Methylphenyl)isoxazol-5-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism and detoxification. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Additionally, 3-(4-Methylphenyl)isoxazol-5-amine can modulate the activity of other metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Transport and Distribution
Within cells and tissues, 3-(4-Methylphenyl)isoxazol-5-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 3-(4-Methylphenyl)isoxazol-5-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 3-(4-Methylphenyl)isoxazol-5-amine has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization in the nucleus can affect gene expression and cellular responses .
Propiedades
IUPAC Name |
3-(4-methylphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWSTGHORLJQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341878 | |
| Record name | 3-(4-methylphenyl)isoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28883-91-2 | |
| Record name | 3-(4-methylphenyl)isoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methylphenyl)-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(Pyridin-4-yl)ethyl]piperazine](/img/structure/B1268323.png)









